Magnesium, 2-butenylchloro-
Overview
Description
Magnesium, 2-butenylchloro- (C4H7ClMg) is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 2-butenyl group and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, 2-butenylchloro- can be synthesized through the reaction of magnesium metal with 2-chlorobutene in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction of magnesium with moisture or oxygen. The general reaction is as follows:
Mg+C4H7Cl→C4H7ClMg
Industrial Production Methods
In industrial settings, the production of magnesium, 2-butenylchloro- involves the use of large-scale reactors where magnesium turnings are reacted with 2-chlorobutene under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Magnesium, 2-butenylchloro- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized to form magnesium oxide or reduced to form hydrocarbons.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Oxidizing Agents: Reacts with oxygen or other oxidizing agents to form magnesium oxide.
Major Products
Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Hydrocarbons: Formed through reduction reactions.
Magnesium Oxide: Formed through oxidation reactions.
Scientific Research Applications
Magnesium, 2-butenylchloro- has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Utilized in the preparation of novel materials with unique properties.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of magnesium, 2-butenylchloro- involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Carbonyl Compounds: The organomagnesium intermediate adds to the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated to form an alcohol.
Halides: The intermediate can displace halides in alkyl halides, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Magnesium, 2-butenylchloro- can be compared with other Grignard reagents, such as:
- Magnesium, methylchloro- (CH3MgCl)
- Magnesium, phenylchloro- (C6H5MgCl)
- Magnesium, ethylchloro- (C2H5MgCl)
Uniqueness
- Reactivity : The 2-butenyl group in magnesium, 2-butenylchloro- provides unique reactivity compared to other Grignard reagents, allowing for the formation of more complex molecules.
- Applications : Its specific structure makes it suitable for specialized applications in organic synthesis and material science.
Properties
IUPAC Name |
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-5-3-9(4-6-10)8-11(13(16)18)17-14(19)12-2-1-7-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REELYLPJMWRIQG-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20417474 | |
Record name | AC1NT7U1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20417474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6088-88-6 | |
Record name | AC1NT7U1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20417474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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